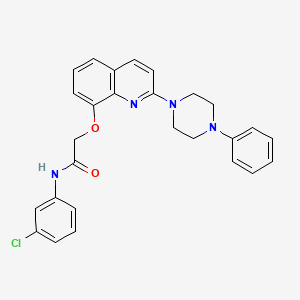

N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide" is a novel anilidoquinoline derivative. This class of compounds has been studied for various therapeutic effects, including antiviral and antiapoptotic activities, as well as anticonvulsant properties. Specifically, a related compound, "2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide," has shown significant efficacy in treating Japanese encephalitis, demonstrating both antiviral and antiapoptotic effects in vitro and in vivo . Another study focused on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, and showed promising results in animal models of epilepsy .

Synthesis Analysis

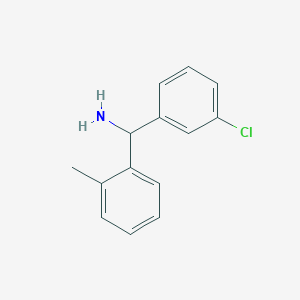

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the compound , involves the alkylation reaction of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone . This suggests that the synthesis of "this compound" could similarly involve an alkylation step, potentially using a quinoline derivative as the starting amine and a chloroacetamide as the alkylating agent.

Molecular Structure Analysis

The molecular structure of the compound includes a quinoline moiety linked to a phenylpiperazine group, which is a common feature in molecules with neurological activity. The presence of a chlorophenyl group may influence the compound's binding affinity to biological targets, such as neuronal voltage-sensitive sodium channels, as observed in the most potent derivative studied in the anticonvulsant activity research .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, the related compounds' reactivity suggests potential interactions with biological targets. For instance, the anticonvulsant activity of the derivatives is partly attributed to their binding to neuronal voltage-sensitive sodium channels .

Physical and Chemical Properties Analysis

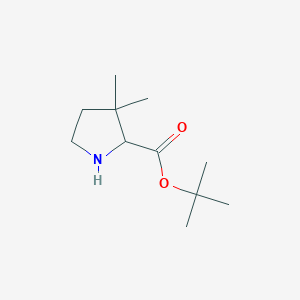

The physical and chemical properties of the compound are not explicitly described in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound may possess lipophilic characteristics due to the presence of phenyl rings, which could affect its ability to cross biological membranes and its distribution within the body. The presence of a piperazine ring may also contribute to its solubility and pharmacokinetic profile .

Scientific Research Applications

Fluorescent Properties and Lanthanide Complexes

Research has explored the synthesis and characterization of aryl amide ligands for use with lanthanide(III) complexes, highlighting their fluorescent properties. This includes studies on ligands similar to the specified compound, demonstrating the potential for applications in materials science, specifically in creating materials with specific fluorescent properties for use in sensors, imaging, and other technologies (Wu et al., 2008).

Structural Aspects and Properties of Amide Derivatives

Another study delves into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interaction with mineral acids to form gels and crystalline solids. This research can inform the development of new materials with tailored physical properties, applicable in drug delivery systems and materials engineering (Karmakar et al., 2007).

Anion Coordination and Spatial Orientation

The unique spatial orientations of amide derivatives, such as N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, on anion coordination have been studied, providing insights into the molecular interactions and assembly mechanisms that could be pivotal in the design of molecular recognition systems and nanotechnology applications (Kalita & Baruah, 2010).

Therapeutic and Biological Applications

Even though the request excludes drug use and side effects, it's worth noting that related compounds have been investigated for their therapeutic effects and biological activities, such as antiviral, antibacterial, and anti-inflammatory properties. These studies, while not directly applicable to the specific requirements, underscore the broader potential of this compound derivatives in biomedical research and development (Ghosh et al., 2008).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O2/c28-21-7-5-8-22(18-21)29-26(33)19-34-24-11-4-6-20-12-13-25(30-27(20)24)32-16-14-31(15-17-32)23-9-2-1-3-10-23/h1-13,18H,14-17,19H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRTYKGOAOWGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)

![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)

![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)

![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)